N2-(4-ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

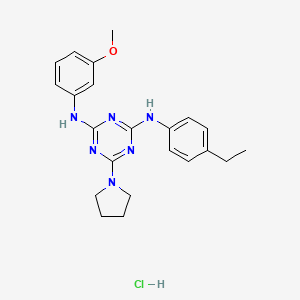

N2-(4-Ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic triazine derivative with a complex substitution pattern. Its molecular structure includes:

- N2-substituent: 4-ethylphenyl group (para-ethyl substitution on the benzene ring).

- N4-substituent: 3-methoxyphenyl group (meta-methoxy substitution).

- C6-substituent: Pyrrolidin-1-yl group (a saturated five-membered nitrogen heterocycle).

- Counterion: Hydrochloride salt, enhancing solubility and stability.

The compound’s molecular formula is C23H27ClN6O (calculated based on structural analogs), with an average mass of ~438.96 g/mol.

Properties

IUPAC Name |

4-N-(4-ethylphenyl)-2-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O.ClH/c1-3-16-9-11-17(12-10-16)23-20-25-21(24-18-7-6-8-19(15-18)29-2)27-22(26-20)28-13-4-5-14-28;/h6-12,15H,3-5,13-14H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBZGRNGEOGMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(4-ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS Number: 1179406-62-2) is a compound belonging to the triazine family, which has been noted for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H27ClN6O |

| Molecular Weight | 426.9 g/mol |

| CAS Number | 1179406-62-2 |

This compound features a triazine ring substituted with various functional groups that contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds in the triazine family exhibit significant anticancer activities. The presence of the pyrrolidine moiety in N2-(4-ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine enhances its potential as an anticancer agent. Studies have demonstrated that similar triazines can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example, modifications of triazine derivatives have been shown to enhance glucocerebrosidase inhibition—an important target in treating Gaucher's disease . This suggests that N2-(4-ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine may also exhibit similar enzyme inhibitory effects.

Antimicrobial Activity

Triazines have been recognized for their antimicrobial properties. Compounds with a triazine core have demonstrated efficacy against both gram-positive and gram-negative bacteria. The incorporation of aryl and heteroaryl groups into the triazine structure may enhance these antimicrobial effects .

The mechanisms by which N2-(4-ethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine exerts its biological activities are likely multifaceted:

- Targeting Enzymatic Pathways : Similar compounds have been shown to interact with various enzymes involved in metabolic pathways.

- Inducing Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical mechanism for anticancer agents.

- Interfering with Cellular Signaling : Triazines may disrupt signaling pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of triazines:

- Antitumor Activity : A study reported that certain triazine derivatives significantly inhibited tumor growth in animal models .

- Enzyme Inhibition : Research highlighted the enhanced inhibition of glucocerebrosidase by modified triazines compared to unmodified counterparts .

- Antimicrobial Efficacy : A comparative analysis showed that specific triazine derivatives exhibited superior antimicrobial activity against standard bacterial strains when compared to existing antibiotics .

Comparison with Similar Compounds

Research Findings and Limitations

- Binding Affinity : Molecular docking studies on similar triazines suggest that para-substituted aryl groups (e.g., 4-ethylphenyl) improve hydrophobic interactions with kinase ATP-binding pockets compared to meta-substituted analogs .

- Synthetic Challenges : The pyrrolidinyl group in both compounds facilitates synthetic accessibility, but the target compound’s ethylphenyl group requires stricter regioselective control during synthesis.

- Limitations : Direct comparative pharmacological data for the target compound are scarce. Most conclusions are extrapolated from structural analogs, necessitating further in vitro validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.